N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a chlorophenyl group, and a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting 3-chlorophenyl isocyanate with an appropriate amino alcohol under controlled conditions.
Attachment of the Fluorobenzenesulfonamide Group: The intermediate product is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazolidinone ring can be susceptible to oxidation and reduction under specific conditions.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Substitution: Products with different substituents on the chlorophenyl ring.
Oxidation: Oxidized forms of the oxazolidinone ring.
Reduction: Reduced forms of the oxazolidinone ring.
Hydrolysis: Breakdown products of the sulfonamide group.
Scientific Research Applications
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Studies: Used in research to understand its interaction with various biological targets.
Chemical Biology: Employed in studies to explore its effects on cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-benzenesulfonamide: Similar structure but lacks the fluorine atom.
N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide: Similar structure with a different position of the chlorine atom.
Uniqueness
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide is unique due to the presence of both the fluorobenzenesulfonamide and the oxazolidinone ring, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O4S/c17-11-4-3-5-12(8-11)20-10-13(24-16(20)21)9-19-25(22,23)15-7-2-1-6-14(15)18/h1-8,13,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPQPBMFUKYCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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